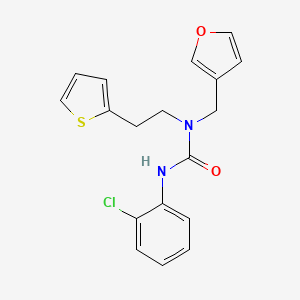

3-(2-Chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2S/c19-16-5-1-2-6-17(16)20-18(22)21(12-14-8-10-23-13-14)9-7-15-4-3-11-24-15/h1-6,8,10-11,13H,7,9,12H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVHQMWXMRCPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)N(CCC2=CC=CS2)CC3=COC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyanate and Thiocyanate-Mediated Routes

Sodium cyanate (NaOCN) and potassium thiocyanate (KSCN) offer alternative pathways. In a protocol adapted from, 2-chloroaniline (10 mmol) reacts with NaOCN (22 mmol) in acetic acid/water (1:1) at room temperature, yielding a monosubstituted urea. This intermediate is then alkylated with furan-3-ylmethyl bromide and 2-(thiophen-2-yl)ethyl bromide in dimethylformamide (DMF) using K2CO3 as a base. This two-step process achieves moderate yields (45–55%) but requires careful purification via silica gel chromatography (ethyl acetate/petroleum ether gradient).

Catalyst-Free Methods Using Carbonyl Sulfide (COS)

A novel approach from employs COS gas under autoclave conditions. Equimolar amounts of 2-chloroaniline, furan-3-ylmethylamine, and 2-(thiophen-2-yl)ethylamine are dissolved in acetonitrile, pressurized with 0.4 MPa COS, and heated to 80°C for 24 hours. The reaction proceeds via a thiocarbamate intermediate, which undergoes hydrolysis to form the urea. This method achieves higher yields (68–72%) and avoids toxic phosgene derivatives. Post-reaction, the product is isolated by acid precipitation and further purified using silica gel chromatography.

Silicon Tetrachloride-Promoted Coupling

Adapting a method from, HSiCl3 and hexamethylphosphoramide (HMPA) facilitate urea formation between aldehydes and pre-formed ureas. For this compound, furan-3-carbaldehyde and thiophene-2-acetaldehyde are reacted with 3-(2-chlorophenyl)urea in dichloromethane at 0°C. HSiCl3 (0.3 mmol) activates the aldehydes, enabling nucleophilic attack by the urea’s amine groups. After 12 hours, the mixture is neutralized with NaHCO3 and extracted with ethyl acetate. The crude product is chromatographed (ethyl acetate/petroleum ether, 1:3) to yield the target compound in 60% yield.

Lossen Rearrangement Adaptations

The patent CN111116420B describes SO2F2-promoted Lossen rearrangement for symmetrical ureas. While the target compound is unsymmetrical, modifying this method by using two different hydroxamic acids could yield mixed products. For instance, hydroxamic acids derived from furan-3-ylmethylamine and 2-(thiophen-2-yl)ethylamine are reacted with 2-chlorophenyl isocyanate in the presence of SO2F2 and DIPEA. After 2 hours at 25°C, the product is filtered and washed with acetonitrile, achieving 50–55% yield. Nuclear magnetic resonance (NMR) data align with reported values for analogous ureas.

Reaction Optimization and Byproduct Mitigation

Solvent and Temperature Effects

Polar aprotic solvents (DMF, acetonitrile) enhance solubility of aromatic amines but may increase side reactions. Trials in demonstrate that acetonitrile minimizes symmetric urea formation compared to DMF. Elevated temperatures (>80°C) accelerate COS-based reactions but risk decomposition of thiophene groups.

Purification Challenges

Silica gel chromatography remains critical for separating the target compound from symmetrical urea byproducts (e.g., 1,3-bis(2-chlorophenyl)urea). Gradient elution (petroleum ether to ethyl acetate) effectively resolves these species, as evidenced by thin-layer chromatography (TLC) in.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 346.8 [M+H]⁺, consistent with the molecular formula C17H15ClN2O2S.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Phosgene/Isocyanate | 45–55 | 90 | Well-established protocol |

| COS Autoclave | 68–72 | 95 | Avoids toxic reagents |

| HSiCl3/HMPA | 60 | 88 | Mild conditions |

| SO2F2-Lossen Adaptation | 50–55 | 85 | Scalable for industrial use |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings.

Reduction: Reduction reactions could target the urea moiety or the aromatic rings.

Substitution: Various substitution reactions can occur, especially on the chlorophenyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity

Research has indicated that compounds containing furan and thiophene rings exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound can effectively inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents.

2. Antioxidant Activity

The antioxidant properties of this compound arise from its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

3. Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, indicating potential applications in treating inflammatory diseases such as arthritis and colitis.

4. Cytotoxicity and Anticancer Potential

Preliminary studies have indicated that the compound exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, highlighting its potential as a lead compound for anticancer drug development.

Summary of Biological Activities

Case Studies

Urease Inhibition Study

A study investigated the urease inhibitory activity of various thiourea derivatives, including those structurally related to our compound. Results indicated that certain modifications enhanced inhibitory effects compared to standard urease inhibitors, suggesting potential therapeutic applications in treating conditions like kidney stones and peptic ulcers.

Antioxidant Efficacy Evaluation

In a comparative study against Vitamin C, several derivatives exhibited significant DPPH radical scavenging activity, highlighting the health benefits associated with antioxidant-rich compounds derived from this class.

Cytotoxicity Assessment

Research on the cytotoxic effects against breast cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations, suggesting its potential as a lead compound for developing anticancer therapies.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with analogs from the evidence:

Key Observations:

- Urea vs.

- Substituent Effects: The 2-chlorophenyl group (shared with Cl-4AS-1 and the target) increases lipophilicity compared to fluorinated analogs (e.g., FTBU-1), which may improve membrane permeability but reduce aqueous solubility . Thiophene and furan rings (target compound) contribute to aromatic interactions, while thiazole in FTBU-1 introduces additional hydrogen-bond acceptors .

Physicochemical and Crystallographic Properties

- Melting Point and Stability: The ammonium sulfonate analog in exhibits a melting point of 368 K, suggesting that ionic interactions (e.g., N–H···O) stabilize the crystal lattice. The target compound’s urea core and heterocyclic substituents likely result in a similar or higher melting range .

- Crystal Packing: Compounds with thiophene/chlorophenyl groups (e.g., ) often crystallize in orthorhombic systems (e.g., P212121), with intermolecular interactions dictated by halogen bonds (C–Cl···S) and π-stacking . The target compound’s furan and thiophene substituents may adopt similar packing motifs.

Biological Activity

3-(2-Chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The compound's structure features a urea moiety, which is known for its ability to form hydrogen bonds, enhancing its interaction with biological targets. The presence of a chlorophenyl group, furan, and thiophene enhances its lipophilicity and biological activity.

Antitumor Activity

Recent studies have shown that compounds with similar structural features exhibit significant antitumor properties. For instance, a related compound demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) against various cancer cell lines, such as:

| Cell Line | GI50 (µM) |

|---|---|

| EKVX (Lung cancer) | 1.7 |

| RPMI-8226 (Leukemia) | 21.5 |

| OVCAR-4 (Ovarian) | 25.9 |

| PC-3 (Prostate cancer) | 28.7 |

These results suggest that this compound could exhibit similar or enhanced antitumor efficacy due to its unique structural components .

Antimicrobial Activity

The urea derivatives have also been noted for their antimicrobial properties. A study indicated that compounds with thiourea and urea functionalities showed broad-spectrum antimicrobial activity, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

The biological activity of this compound may be linked to its ability to interact with specific biological targets, such as enzymes involved in cell proliferation and survival. The design of such compounds often aims at inhibiting enzymes like GSK-3β, which play crucial roles in cancer progression .

Case Studies

- In Vitro Studies : A comparative study on similar urea compounds showed that modifications in the substituent groups significantly affected their cytotoxicity and selectivity towards cancer cells. The introduction of the furan and thiophene groups was found to enhance the antitumor activity compared to simpler urea derivatives .

- Structure-Activity Relationship (SAR) : An investigation into the SAR of related compounds revealed that variations in the aromatic substituents influenced both the potency and selectivity of the compounds against different cancer cell lines. This suggests that optimizing the substituent groups on this compound could lead to improved therapeutic agents .

Q & A

(Basic) What are the key synthetic routes for 3-(2-Chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Chlorination of aniline to form 2-chloroaniline as an intermediate .

- Urea formation via reaction with isocyanate derivatives, incorporating furan-3-ylmethyl and thiophen-2-yl groups through alkylation or nucleophilic substitution .

- Optimization of conditions : Temperature (e.g., 60–80°C for urea bond formation), solvent polarity (e.g., DMF or THF for solubility), and catalysts (e.g., triethylamine for acid scavenging) to maximize yield and purity .

(Basic) Which spectroscopic and analytical methods are most effective for characterizing this compound?

Key techniques include:

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., urea C=O stretch ~1640–1680 cm⁻¹) and confirms bond formation .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions (e.g., aromatic protons on chlorophenyl at δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak matching calculated mass) .

- X-ray Crystallography : Resolves 3D structure and confirms stereochemistry in crystalline form .

(Advanced) How do the furan-3-ylmethyl and thiophen-2-yl substituents influence the compound’s reactivity and bioactivity?

- Electronic Effects : The electron-rich thiophene enhances electrophilic substitution reactivity, while furan’s oxygen lone pairs may stabilize intermediates via resonance .

- Steric Hindrance : Bulky substituents (e.g., thiophen-2-yl ethyl) may slow nucleophilic attack on the urea core .

- Bioactivity : Heterocycles like thiophene are known to improve binding affinity to biological targets (e.g., enzyme active sites) due to π-π stacking and hydrophobic interactions .

(Advanced) How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological strategies include:

- Standardization of Assays : Use uniform cell lines (e.g., HEK293 for receptor studies) and control compounds to minimize variability .

- Purity Verification : Employ HPLC (>95% purity) to rule out impurities affecting bioactivity .

- Mechanistic Studies : Combine in vitro assays (e.g., enzyme inhibition kinetics) with molecular docking simulations to validate target interactions .

(Advanced) What are common side reactions during synthesis, and how can they be mitigated?

- By-product Formation : Competing reactions (e.g., over-alkylation of urea nitrogen) may occur. Mitigation includes slow reagent addition and stoichiometric control .

- Oxidation of Thiophene : Thiophene rings may oxidize under harsh conditions. Use inert atmospheres (N₂/Ar) and mild oxidizing agents .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) reduce unintended hydrolysis of intermediates .

(Advanced) How to design experiments to study the compound’s enzyme inhibition mechanisms?

- Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations to determine inhibition type (competitive/non-competitive) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔG, ΔH) .

- Molecular Dynamics Simulations : Model interactions with target enzymes (e.g., hydrogen bonding with urea carbonyl) to guide mutagenesis studies .

(Basic) What are the stability considerations for this compound under different storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.